3-(cyclopropanecarbonyl)-2-(4-methoxyphenyl)-3,8a-dihydro-2H-indolizine-1,1,6-tricarbonitrile
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Overview
Description
3-(cyclopropanecarbonyl)-2-(4-methoxyphenyl)-3,8a-dihydro-2H-indolizine-1,1,6-tricarbonitrile is a complex organic compound with a unique structure that includes a cyclopropane ring, a methoxyphenyl group, and an indolizine core
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more information, it’s difficult to speculate on the possible mechanisms of action .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is highly reactive, it could pose a risk of fire or explosion. If it’s toxic, it could pose a risk to health. Without specific safety data, it’s difficult to provide a detailed analysis of the potential hazards associated with this compound .
Future Directions
Preparation Methods
The synthesis of 3-(cyclopropanecarbonyl)-2-(4-methoxyphenyl)-3,8a-dihydro-2H-indolizine-1,1,6-tricarbonitrile typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the indolizine core through cyclization reactions, followed by the introduction of the cyclopropanecarbonyl and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.
Addition: Addition reactions can occur at the double bonds or the carbonyl group, using reagents like hydrogen or Grignard reagents. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-(cyclopropanecarbonyl)-2-(4-methoxyphenyl)-3,8a-dihydro-2H-indolizine-1,1,6-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings .
Comparison with Similar Compounds
Similar compounds include:
3-cyclopropanecarbonyl-1-(4-methoxyphenyl)thiourea: Shares the cyclopropanecarbonyl and methoxyphenyl groups but differs in the core structure.
5-(4-Methoxyphenyl)-1,3-cyclohexanedione: Contains the methoxyphenyl group but has a different core and functional groups.
Tetrakis(4-methoxyphenyl)ethylene: Features multiple methoxyphenyl groups but lacks the cyclopropanecarbonyl and indolizine components. The uniqueness of 3-(cyclopropanecarbonyl)-2-(4-methoxyphenyl)-3,8a-dihydro-2H-indolizine-1,1,6-tricarbonitrile lies in its combination of these functional groups and its indolizine core, which confer specific chemical and biological properties .
Properties
IUPAC Name |
3-(cyclopropanecarbonyl)-2-(4-methoxyphenyl)-3,8a-dihydro-2H-indolizine-1,1,6-tricarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-28-17-7-5-15(6-8-17)19-20(21(27)16-3-4-16)26-11-14(10-23)2-9-18(26)22(19,12-24)13-25/h2,5-9,11,16,18-20H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHVMBVGCPDUON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(N3C=C(C=CC3C2(C#N)C#N)C#N)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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